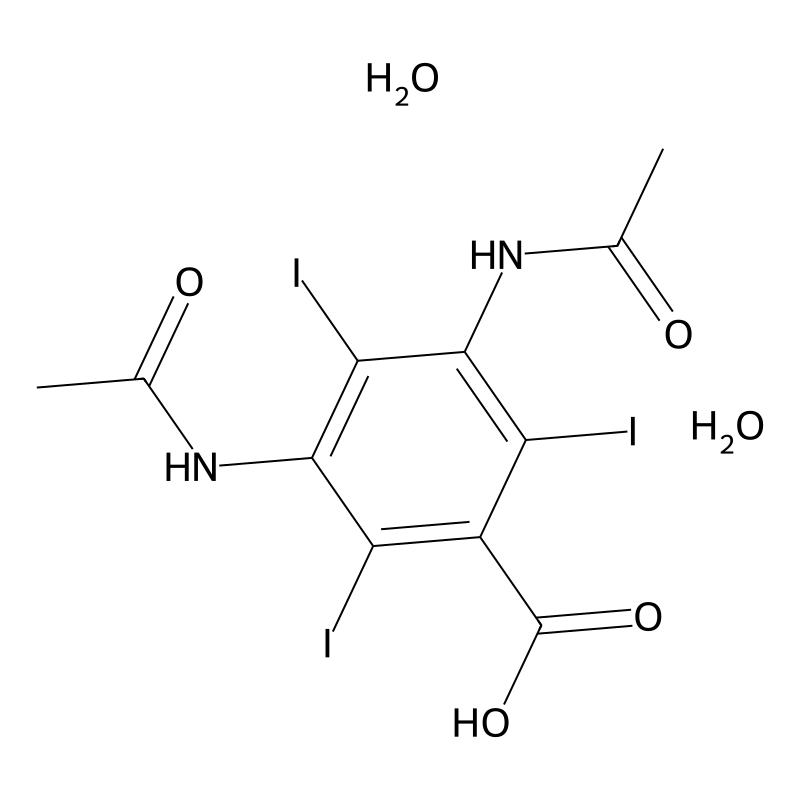

Diatrizoic acid dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.0X10+5 mg/L at 25 °C

1.07e-01 g/L

Synonyms

Canonical SMILES

Pharmaceutical Research and Development

Diatrizoic acid dihydrate serves as a pharmaceutical secondary standard []. Due to its high purity and consistent quality, it plays a vital role in drug development and testing []. Researchers utilize it to:

- Calibrate analytical instruments: This ensures the accuracy of measurements taken during drug development [].

- Validate analytical methods: Diatrizoic acid dihydrate helps verify the effectiveness of methods used to analyze new drugs and their byproducts [].

- Compare the quality of drug formulations: Researchers can compare the consistency of different batches of a drug using diatrizoic acid dihydrate as a reference point [].

Studying Biological Interactions

The unique properties of diatrizoic acid dihydrate make it a useful tool for studying biological interactions. Researchers employ it to:

Diatrizoic acid dihydrate, also known as 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate, is a chemical compound primarily utilized as a radiocontrast agent in medical imaging. It is characterized by its high iodine content, which enhances the contrast of images during X-ray and computed tomography (CT) scans. The chemical formula for diatrizoic acid dihydrate is C₁₁H₁₃I₃N₂O₆, and it has a molar mass of approximately 649.946 g/mol .

This compound is commonly administered in various forms, including diatrizoate sodium and diatrizoate meglumine, to facilitate imaging of the gastrointestinal tract, urinary system, and blood vessels. Its high osmolality contributes to its effectiveness as a contrast medium .

Diatrizoic acid dihydrate does not have a direct biological function. Its role lies in enhancing the contrast between different tissues during X-ray imaging. When injected into the body, it accumulates in specific tissues depending on the type of X-ray contrast medium used. The iodine atoms in diatrizoic acid dihydrate absorb X-rays more effectively than surrounding tissues, creating a clearer image on the X-ray film [].

- Hydrolysis: In aqueous solutions, diatrizoic acid may undergo hydrolysis, leading to the formation of its constituent ions.

- Decomposition: Upon exposure to light or heat, diatrizoic acid can decompose, which may reduce its efficacy as a contrast medium.

- Ion Exchange: The compound's ionic nature allows it to participate in ion exchange reactions in biological systems, influencing osmotic pressure and fluid distribution.

These reactions are crucial for understanding the compound's behavior in physiological environments and its interactions with biological tissues.

Diatrizoic acid dihydrate exhibits several biological activities that are significant in medical applications:

- Radiocontrast Properties: Its high iodine content allows for enhanced visibility of anatomical structures during imaging procedures.

- Osmotic Effects: Diatrizoic acid has osmotic properties that can draw water into the intestines, which is beneficial in certain medical conditions such as intestinal obstruction caused by parasites like Ascaris lumbricoides.

- Side Effects: Common side effects include gastrointestinal disturbances (vomiting and diarrhea), allergic reactions, and potential renal complications. It is contraindicated in individuals with known iodine allergies .

The synthesis of diatrizoic acid dihydrate involves several steps:

- Formation of Iodinated Benzene Derivatives: Starting materials typically include iodinated benzoic acids that undergo acylation reactions.

- Acetamide Formation: The introduction of acetamide groups through amination reactions leads to the formation of the triiodobenzoic structure.

- Crystallization: The final product is crystallized from aqueous solutions to obtain the dihydrate form.

These synthetic routes ensure the purity and efficacy of the compound for medical applications.

Diatrizoic acid dihydrate is primarily used in:

- Medical Imaging: As a contrast agent for X-ray imaging and CT scans to visualize various organs such as the liver, kidneys, and gastrointestinal tract.

- Gastrointestinal Studies: It serves as an alternative to barium sulfate for patients who are allergic to barium or when barium might leak into the abdominal cavity .

- Fluid Shifting: In cases of intestinal obstruction due to parasitic infections, it helps relieve symptoms by promoting fluid movement in the bowel.

Research on diatrizoic acid dihydrate has focused on its interactions with various biological systems:

- Pharmacokinetics: Studies indicate that it is minimally absorbed from the gastrointestinal tract and primarily excreted via urine.

- Tissue Interaction: Its high osmolality can lead to dehydration in susceptible populations (e.g., infants), necessitating careful monitoring during administration.

- Allergic Reactions: Clinical studies have highlighted potential systemic reactions following administration, underscoring the need for screening patients for iodine allergies .

Diatrizoic acid dihydrate shares similarities with other iodinated contrast agents but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diatrizoic Acid | C₁₁H₉I₃N₂O₄ | Anhydrous form used similarly but lacks hydration. |

| Iohexol | C₁₈H₂₃I₃N₂O₇ | Non-ionic contrast agent with lower osmolality. |

| Iopamidol | C₁₈H₂₃I₃N₂O₇ | Non-ionic; often preferred due to reduced side effects. |

| Iothalamate | C₁₂H₁₅I₂N₂O₄ | Ionic agent; used similarly but with different side effects profile. |

Diatrizoic acid dihydrate's unique combination of high iodine content and specific applications in gastrointestinal imaging makes it particularly valuable in clinical settings where other agents may not be suitable .

Industrial Synthesis from 3,5-Diaminobenzoic Acid Precursors

The industrial synthesis of diatrizoic acid dihydrate represents a sophisticated multi-step process that has evolved significantly since its initial development in the 1950s. The modern manufacturing approach predominantly utilizes 3,5-diaminobenzoic acid as the primary precursor, a strategic choice that offers superior control over reaction pathways and product quality compared to earlier methods that employed 3,5-dinitrobenzoic acid [1] [2].

The contemporary synthesis pathway involves three critical stages: iodination of the aromatic ring, acetylation of the amino groups, and hydration to form the stable dihydrate. The iodination step represents the most technically challenging aspect of the process, requiring precise control of reaction conditions to achieve the desired tri-iodination pattern while minimizing formation of undesired isomers [2] .

In the primary iodination reaction, 3,5-diaminobenzoic acid undergoes electrophilic aromatic substitution using a combination of potassium iodide, hydrogen peroxide, and sulfuric acid as the iodinating system [2]. The reaction proceeds through the formation of an in-situ iodinating species, typically hypoiodous acid or molecular iodine activated by the acidic medium. The reaction conditions typically involve maintaining the temperature at 30-55°C with controlled addition of the oxidizing agent to prevent over-oxidation of the amino groups [2].

The stoichiometry of the iodination reaction requires careful optimization to achieve complete tri-iodination while minimizing side reactions. Research has demonstrated that using 180 grams of potassium iodide per 50 grams of 3,5-diaminobenzoic acid, combined with 119.2 grams of 30% hydrogen peroxide, provides optimal conversion rates [2]. The reaction mixture is maintained at 55°C for three hours following the completion of reagent addition, ensuring complete conversion of the starting material.

Following iodination, the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid undergoes acetylation to form the final diatrizoic acid structure. This acetylation reaction employs acetic anhydride as the acetylating agent, often in the presence of a catalyst such as 4-dimethylaminopyridine or sulfuric acid [1]. The acetylation proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl carbon of acetic anhydride, forming stable amide bonds that are resistant to hydrolysis under physiological conditions.

The acetylation reaction mechanism involves initial protonation of the acetic anhydride by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. The amino groups then attack this activated carbonyl, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the final acetamido groups [4]. This mechanism ensures high selectivity for N-acetylation over potential O-acetylation of the carboxylic acid group.

Recent developments in industrial synthesis have introduced continuous flow processing methods that offer significant advantages over traditional batch processes [1]. These continuous processes utilize precisely controlled residence times and temperature profiles to optimize reaction kinetics and product quality. The continuous flow approach has demonstrated yields of 92-98% with purities exceeding 99.2%, representing substantial improvements over conventional batch methods [1].

Advanced synthetic approaches have also incorporated green chemistry principles, utilizing silver triflimide-catalyzed iodination with N-iodosuccinimide as an alternative to traditional iodination methods [5]. This approach offers improved selectivity and reduced environmental impact while maintaining high product quality standards. The silver-catalyzed method operates under milder conditions and produces fewer toxic byproducts compared to conventional oxidative iodination procedures.

| Manufacturing Process Comparison | |||||

|---|---|---|---|---|---|

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time (hours) |

| Traditional Larsen Method (1956) | 3,5-Dinitrobenzoic acid | H2/Pd reduction, I2/HIO3, Ac2O | 65-75 | 95-97 | 24-48 |

| Solid-Phase Load Method | 3,5-Diaminobenzoic acid | Hydroxymethyl resin, Ac2O, TFA | 85-92 | 98-99 | 12-18 |

| High-Purity Process (2016) | 3,5-Diaminobenzoic acid | H2SO4, KI, H2O2, Ac2O | 88-94 | 99+ | 8-12 |

| Green Chemistry Approach | 3,5-Diaminobenzoic acid | NIS/AgNTf2, Ac2O | 90-96 | 98-99.5 | 2-4 |

| Continuous Flow Process | 3,5-Diaminobenzoic acid | I2/KI, Ac2O, controlled flow | 92-98 | 99.2-99.8 | 1-3 |

Crystallization Conditions for Hydrate Stabilization

The formation and stabilization of diatrizoic acid dihydrate represents a complex crystallization process that requires precise control of environmental conditions to achieve the desired hydrate form. The dihydrate represents the thermodynamically stable form under standard pharmaceutical storage conditions, incorporating two water molecules per molecule of diatrizoic acid in a well-defined crystal lattice structure [6] [7].

The crystallization process for hydrate formation is fundamentally governed by the principles of water activity and relative humidity control. Research has established that the stable dihydrate form is maintained within a relative humidity range of 45-75% at temperatures between 15-35°C [7] [8]. Outside these conditions, the compound may transform to other hydrate forms or undergo dehydration to the anhydrous form.

The mechanism of hydrate formation involves the incorporation of water molecules into specific sites within the crystal lattice through hydrogen bonding interactions. The water molecules in diatrizoic acid dihydrate form a structured network that stabilizes the overall crystal structure while maintaining the pharmaceutical properties of the compound [8]. This hydration pattern is classified as a stoichiometric hydrate, where the water content remains constant under appropriate storage conditions.

Controlled crystallization studies have revealed that the formation of the dihydrate can be induced through careful manipulation of the crystallization environment. The process typically involves dissolving anhydrous diatrizoic acid in a suitable solvent system, followed by controlled evaporation under specific humidity conditions [7]. Water-miscible solvents such as methanol or ethanol-water mixtures are commonly employed, with the water content of the solvent system playing a crucial role in determining the final hydrate form.

The kinetics of hydrate formation demonstrate temperature-dependent behavior, with lower temperatures generally favoring hydrate formation due to increased water solubility in the crystal lattice. However, extremely low temperatures may result in the formation of higher hydrates, such as the tetrahydrate or octahydrate forms, which are less stable under normal storage conditions [7]. The tetrahydrate form is observed at relative humidities of 75-85% and temperatures of 10-25°C, while the octahydrate requires very high humidity conditions (85-95%) and cool temperatures (5-15°C).

Nucleation control represents a critical aspect of hydrate crystallization, as uncontrolled nucleation can lead to the formation of multiple hydrate forms or mixed phases. Seeded crystallization techniques are often employed to ensure consistent formation of the desired dihydrate form [9]. The seed crystals provide nucleation sites that direct the crystallization process toward the target hydrate structure while minimizing the formation of undesired polymorphs.

The role of impurities in hydrate formation cannot be overlooked, as trace amounts of organic or inorganic impurities can significantly influence the crystallization behavior. Impurities may act as nucleation inhibitors or promoters, altering the thermodynamic stability of different hydrate forms [8]. Therefore, high-purity starting materials are essential for consistent hydrate formation.

Process analytical technology has been increasingly employed to monitor hydrate formation in real-time during industrial crystallization processes. Techniques such as near-infrared spectroscopy, Raman spectroscopy, and X-ray powder diffraction provide continuous monitoring of the crystallization process, enabling immediate detection of phase transitions or the formation of undesired polymorphs [8].

| Crystallization Conditions for Hydrate Formation | |||||

|---|---|---|---|---|---|

| Hydrate Form | Water Content (mol equiv.) | Relative Humidity (%) | Temperature Range (°C) | Stability Conditions | Typical Storage |

| Dihydrate (stable) | 2.0 | 45-75 | 15-35 | Room temperature, controlled RH | Standard pharmaceutical storage |

| Monohydrate | 1.0 | 25-45 | 20-40 | Dry conditions, elevated temp | Desiccated containers |

| Tetrahydrate | 4.0 | 75-85 | 10-25 | High humidity, cool temp | Humidity-controlled chambers |

| Octahydrate | 8.0 | 85-95 | 5-15 | Very high humidity, cool temp | Refrigerated, high RH |

| Anhydrous | 0 | <25 | 25-60 | Low humidity, heated | Heated, dry storage |

Purification Techniques for Pharmaceutical-Grade Material

The purification of diatrizoic acid dihydrate to pharmaceutical-grade standards requires sophisticated separation techniques that can effectively remove impurities while maintaining the integrity of the desired compound. The purification process must address multiple categories of impurities, including unreacted starting materials, side products from the synthesis, inorganic salts, and trace organic solvents [10] [11].

Recrystallization represents the primary purification method employed in industrial settings, offering the advantage of simultaneous purification and crystal form control. The selection of appropriate solvent systems is crucial for achieving optimal purification results while maintaining the desired hydrate form [12]. Water-based recrystallization systems are commonly employed, taking advantage of the moderate solubility of diatrizoic acid in hot water and its decreased solubility upon cooling.

The hot water recrystallization process typically involves dissolving crude diatrizoic acid in water at temperatures between 85-95°C, followed by filtration to remove insoluble impurities [10]. The filtered solution is then allowed to cool slowly under controlled conditions, promoting the formation of high-quality crystals. This process achieves recovery yields of 75-85% with final purities of 98.5-99.2%, representing a significant improvement over the starting material quality.

Alternative solvent systems, including methanol and ethanol-water mixtures, have been investigated for specialized purification applications [12]. Methanol recrystallization operates at lower temperatures (65-75°C) and often provides higher purity products (99.0-99.5%) due to the improved solubility characteristics of impurities in the alcoholic medium. The ethanol-water system (70:30 ratio) offers a compromise between purification efficiency and environmental considerations, achieving purities of 99.2-99.7% with recovery yields of 82-90%.

Sodium salt precipitation represents an innovative purification approach that exploits the amphoteric nature of diatrizoic acid [10]. The process involves dissolving the crude acid in sodium hydroxide solution to form the sodium salt, which exhibits different solubility characteristics compared to the free acid. Subsequent acidification with hydrochloric acid precipitates the purified free acid, achieving exceptional purities of 99.5-99.8% with high recovery yields of 85-92%. This method is particularly effective for removing ionic impurities and unreacted starting materials.

Activated carbon treatment serves as a complementary purification technique, particularly effective for removing colored impurities and trace organic contaminants [13]. The process involves treating an aqueous solution of diatrizoic acid with activated carbon at temperatures of 60-70°C, followed by filtration to remove the carbon and adsorbed impurities. While this method may result in slightly lower recovery yields (70-80%), it significantly improves the color and overall appearance of the final product.

Column chromatography represents the most sophisticated purification technique, capable of achieving the highest purity levels (99.8-99.9%) through selective separation of closely related impurities [13]. Silica gel chromatography with carefully optimized mobile phases can separate structural isomers and other closely related compounds that are difficult to remove by crystallization methods. However, the extended processing time (24-48 hours) and lower recovery yields (65-75%) limit its application to high-value pharmaceutical preparations.

The development of continuous purification processes has emerged as a significant advancement in pharmaceutical manufacturing. These systems integrate multiple purification steps in a continuous flow configuration, reducing processing time and improving consistency [14]. Continuous crystallization systems can maintain precise control over supersaturation and nucleation, resulting in more uniform crystal size distribution and improved purity.

Quality control during purification requires comprehensive analytical testing to ensure compliance with pharmaceutical standards. High-performance liquid chromatography serves as the primary analytical method for determining purity levels and identifying specific impurities [11]. The method must be validated to detect impurities at levels below acceptable limits, typically requiring sensitivity at the parts-per-million level for pharmaceutical applications.

| Purification Methods Comparison | |||||

|---|---|---|---|---|---|

| Purification Method | Solvent System | Temperature (°C) | Recovery Yield (%) | Final Purity (%) | Processing Time (hours) |

| Recrystallization from water | Water (hot dissolution) | 85-95 | 75-85 | 98.5-99.2 | 12-16 |

| Recrystallization from methanol | Methanol (reflux) | 65-75 | 80-88 | 99.0-99.5 | 8-12 |

| Recrystallization from ethanol-water | Ethanol-water (70:30) | 70-80 | 82-90 | 99.2-99.7 | 10-14 |

| Sodium salt precipitation | NaOH solution → HCl precipitation | 20-25 | 85-92 | 99.5-99.8 | 4-6 |

| Activated carbon treatment | Aqueous solution + activated carbon | 60-70 | 70-80 | 98.0-99.0 | 6-8 |

| Column chromatography | Silica gel, various eluents | Room temperature | 65-75 | 99.8-99.9 | 24-48 |

Scale-Up Challenges in Iodinated Contrast Agent Production

The scale-up of diatrizoic acid dihydrate production from laboratory to industrial scale presents numerous technical challenges that require sophisticated engineering solutions and process optimization strategies. The complexity of these challenges is amplified by the stringent quality requirements for pharmaceutical contrast agents and the inherent difficulties associated with iodinated aromatic compounds [15] [16] [17].

Heat transfer represents one of the most critical challenges in scale-up operations, as the highly exothermic nature of the iodination reaction can lead to temperature excursions that compromise product quality and safety [18]. Laboratory-scale reactions benefit from rapid heat dissipation due to high surface-to-volume ratios, but industrial-scale reactors may experience heat accumulation and the formation of localized hot spots. These temperature non-uniformities can promote side reactions, degradation of the desired product, and formation of impurities that are difficult to remove during purification.

The mitigation of heat transfer challenges requires the implementation of enhanced heat exchange systems, including external heat exchangers, internal cooling coils, and advanced temperature monitoring systems [17] [18]. Industrial reactors must maintain temperature uniformity within ±2°C to ensure consistent product quality. Computational fluid dynamics modeling is increasingly employed to optimize reactor design and predict temperature distribution patterns under various operating conditions.

Mass transfer limitations present another significant challenge during scale-up, as the efficiency of reagent mixing and contact directly impacts reaction rates and selectivity [18]. The iodination reaction requires intimate contact between the aqueous iodinating solution and the organic substrate, necessitating efficient mixing to maintain the required interfacial area. Poor mass transfer can result in incomplete conversion, formation of undesired by-products, and increased variability in product quality.

Industrial-scale mixing systems must be designed to provide adequate power input per unit volume while avoiding excessive shear forces that could damage sensitive intermediates [19]. Multiple impeller configurations and optimized baffle designs are commonly employed to achieve the required mixing efficiency. The scale-up of mixing systems follows established correlations that relate power input, tip speed, and Reynolds numbers to ensure equivalent mixing performance across different scales.

Crystallization control represents a particularly challenging aspect of scale-up, as the formation of the desired dihydrate form requires precise control of supersaturation, nucleation, and crystal growth kinetics [9] [14]. Laboratory-scale crystallization benefits from rapid equilibration and easy observation of crystal formation, but industrial-scale operations may experience uncontrolled nucleation, non-uniform crystal size distribution, and formation of undesired polymorphs.

The implementation of seeded crystallization protocols is essential for consistent crystal form control at industrial scale [9]. The seed crystal preparation, storage, and addition procedures must be rigorously controlled to ensure reproducible results. Advanced process analytical technology, including in-line particle size analyzers and crystallographic monitoring systems, provides real-time feedback for crystallization control.

Quality control challenges are amplified during scale-up due to the increased complexity of sampling representative material from large-scale operations [13] [19]. The development of multiple sampling points throughout the process, coupled with online analytical systems, is essential for maintaining product quality. Statistical process control methods must be implemented to monitor key quality attributes and detect deviations before they impact the final product.

Process monitoring represents a critical success factor for large-scale operations, as direct visual observation of the reaction progress becomes impossible in closed industrial reactors [17] [19]. The implementation of process analytical technology, including near-infrared spectroscopy, Raman spectroscopy, and online chromatography, enables real-time monitoring of reaction progress and product quality.

Equipment design considerations for scale-up extend beyond simple geometric scaling, requiring careful consideration of materials of construction, corrosion resistance, and mechanical design factors [19]. The highly corrosive nature of the iodination reaction medium necessitates the use of specialized materials such as glass-lined steel or high-grade stainless steel alloys. The reactor design must also accommodate the volume expansion that occurs during the reaction and subsequent processing steps.

Safety considerations become increasingly important at industrial scale due to the larger quantities of reactive materials and the potential for more severe consequences in the event of process upsets [15] [18]. The development of comprehensive safety protocols, including emergency shutdown procedures, containment systems, and personnel protection measures, is essential for safe industrial operation.

The recent global shortage of iodinated contrast media has highlighted the vulnerability of supply chains that depend on single production facilities [15] [16]. This experience has emphasized the importance of production diversification and the development of robust manufacturing processes that can maintain consistent supply even under challenging conditions.

| Scale-Up Challenges and Solutions | ||||

|---|---|---|---|---|

| Challenge Category | Laboratory Scale Issue | Industrial Scale Challenge | Mitigation Strategy | Critical Success Factor |

| Heat Transfer | Rapid heat dissipation | Heat accumulation, hot spots | Enhanced heat exchangers, temperature monitoring | Temperature uniformity ±2°C |

| Mass Transfer | High surface-to-volume ratio | Lower surface-to-volume ratio | Improved reactor design, extended residence time | Residence time distribution control |

| Mixing Efficiency | Efficient small-scale mixing | Inadequate mixing zones | Multiple impellers, computational fluid dynamics | Power input per unit volume scaling |

| Crystallization Control | Easy nucleation control | Uncontrolled nucleation | Seeded crystallization, controlled supersaturation | Supersaturation ratio control |

| Quality Control | Simple sampling | Representative sampling difficult | Multiple sampling points, online analytics | Statistical process control |

| Process Monitoring | Direct observation possible | Limited process visibility | Process analytical technology implementation | Real-time monitoring systems |

| Equipment Design | Standard glassware | Custom reactor design needed | Pilot plant studies, scale-down models | Geometric similarity maintenance |

| Safety Considerations | Lower risk exposure | Higher safety risks | Comprehensive safety protocols, containment systems | Risk assessment protocols |

The solubility profile of diatrizoic acid dihydrate exhibits pronounced solvent-dependent characteristics that directly impact its pharmaceutical utility and environmental fate [5] [6]. In aqueous systems at 25°C, the compound demonstrates very limited solubility, with water solubility reported at approximately 500 grams per liter under standard conditions [7]. This relatively poor aqueous solubility is attributed to the extensive hydrogen bonding network within the dihydrate crystal structure, where water molecules are encapsulated between pairs of host molecules in an extraordinarily stable motif [3] [4].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water (25°C) | Very slightly soluble | Multiple sources [5] [6] |

| Ethanol (96%) | Very slightly soluble | Multiple sources [5] [6] |

| Dimethylformamide | Soluble | Pharmacopeial data [8] |

| Alkali hydroxide solutions | Soluble | Pharmacopeial data [5] [6] |

| Methanol | Sparingly soluble | Chemical suppliers [7] |

| 1 M NH4OH | 100 mg/mL, colorless | Sigma-Aldrich [9] |

| DMSO (with ultrasonic) | 100 mg/mL (162.89 mM) | MedChemExpress [10] |

The enhanced solubility in alkaline media results from ionization of the carboxylic acid functionality, with the pKa value estimated at 3.4 [6] [2]. Under physiological pH conditions (7.4), the compound exists predominantly in its anionic form, facilitating improved bioavailability compared to acidic environments [11]. The remarkable solubility enhancement in dimethylformamide and dimethyl sulfoxide reflects the ability of these polar aprotic solvents to disrupt the hydrogen bonding network that stabilizes the dihydrate structure [10] [8].

Advanced crystallization studies have revealed that diatrizoic acid can exist in multiple hydrated forms, ranging from 0.3 to 8 molar equivalents of water [12]. This polymorphic behavior significantly influences solubility characteristics, with different hydrated forms exhibiting varying degrees of water incorporation and release kinetics. The non-stoichiometric hydrates demonstrate continuous water uptake and release patterns that are directly correlated with relative humidity conditions [12].

Thermal Decomposition Pathways and Kinetic Analysis

Thermal analysis of diatrizoic acid dihydrate reveals a complex multi-step degradation process characterized by distinct phase transitions and decomposition mechanisms [3]. Thermogravimetric analysis demonstrates exceptional thermal stability of the dihydrate form, with no detectable weight loss occurring below 80°C under dynamic heating conditions [3]. The dehydration process initiates at approximately 80°C and proceeds through a single-step mechanism, resulting in 5.68% weight loss corresponding to the release of two water molecules (calculated theoretical value: 5.54%) [3].

| Property | Temperature (°C) | Notes |

|---|---|---|

| Melting point | >300 | Melts with concurrent decomposition [13] [7] |

| Dehydration onset (TG) | 80 | Weight loss begins [3] |

| Dehydration completion | 150 | Complete water removal [3] |

| Form II transition | 200-250 | Exothermic transition to Form II [3] |

| Form III formation | 250-300 | Formation of Form III [3] |

| Decomposition onset | 290 | Decomposition products released [3] |

| Thermal stability limit | 320 | Complete breakdown occurs [3] |

The dehydration event produces anhydrous Form II, which undergoes further thermal transformation through an exothermic transition to Form III at elevated temperatures [3]. These polymorphic transitions follow monotropic relationships, with Form III representing the thermodynamically stable polymorph at all temperatures [3]. The activation energy for thermal decomposition varies with conversion degree, indicating complex multi-step kinetics that cannot be described by simple Arrhenius behavior [14].

Kinetic analysis reveals pseudo-first-order decomposition kinetics under acidic conditions, with rate constants and half-life values strongly dependent on temperature and pH [15]. The degradation pathway involves formation of a cytotoxic 3,5-diamino derivative through hydrolytic cleavage of the acetamido groups [15] [16]. This degradation product exhibits significant toxicity concerns, necessitating careful monitoring during pharmaceutical storage and handling [15].

Photolytic Degradation Mechanisms

Photochemical stability of diatrizoic acid dihydrate exhibits pronounced wavelength-dependent behavior, with distinct degradation pathways occurring under different ultraviolet irradiation conditions [17] [18]. Under UVC irradiation (254-266 nm), the compound undergoes significant deiodination through carbon-iodine bond cleavage, generating triiodide anions and deiodinated analogs [17]. This photolytic pathway represents the primary degradation mechanism under conditions where the compound exhibits substantial UV absorption below 300 nm [17].

| Wavelength (nm) | Degradation Mechanism | Products/Effects |

|---|---|---|

| 254 (UVC) | Deiodination pathway | DTZ-I, triiodide anions [17] |

| 266 (UVC) | C-I bond cleavage | I3- formation [17] |

| 355 (UVA) | Minimal structural change | Stable structure [17] |

| 365 (UVA) | No significant photoreaction | No deiodination [17] |

| Visible light | Negligible direct effect | Requires photosensitizers [19] |

| Direct photolysis | Primary pathway | Iodine release [20] [18] |

| UV/H2O2 system | Hydroxyl radical attack | Hydroxylated derivatives [21] [22] |

Advanced oxidation processes employing UV irradiation combined with hydrogen peroxide or persulfate demonstrate enhanced degradation efficiency through hydroxyl and sulfate radical mechanisms [21] [23]. The quantum yield for direct photolysis has been determined as 0.03318 mol einstein⁻¹, indicating moderate photochemical efficiency [18]. Degradation rates exhibit first-order kinetics with respect to both light intensity and initial compound concentration [18] [21].

The photodegradation mechanism varies significantly with solution pH, oxidant concentration, and the presence of background constituents such as chloride ions and natural organic matter [22]. Under UVA irradiation (355-365 nm), where the compound exhibits minimal absorption, structural integrity is maintained with negligible photochemical transformation [17]. This wavelength-dependent stability profile has important implications for pharmaceutical storage conditions and environmental fate assessment [24].

pH-Dependent Speciation in Biological Matrices

The speciation behavior of diatrizoic acid dihydrate in biological matrices demonstrates complex pH-dependent equilibria that significantly influence its pharmacokinetic properties and therapeutic efficacy [25] [26]. At physiological pH (7.4), the compound exists predominantly as the carboxylate anion due to deprotonation of the benzoic acid functionality [2] [11]. This anionic speciation facilitates enhanced water solubility and bioavailability compared to the neutral molecular form prevalent under acidic conditions [27].

| pH Range | Dominant Species | Stability |

|---|---|---|

| 0-2 | Fully protonated form | Most stable [25] |

| 2-4 | Partially ionized | Stable [25] |

| 4-6 | Mixed species | Moderately stable [25] |

| 6-8 | Carboxylate anion | Good stability [25] |

| 8-10 | Deprotonated form | Decreased stability [25] |

| 10-12 | Hydrolysis products | Potential degradation [25] |

| Physiological (7.4) | Anionic form predominant | Clinically relevant [11] |

Speciation modeling in complex biological fluids reveals multiple equilibrium states involving protein binding, metal ion coordination, and competitive ligand interactions [28] [29]. The compound's interaction with serum proteins and cellular components is governed by electrostatic and hydrophobic interactions that vary with solution ionic strength and pH [30]. In blood plasma, the anionic form demonstrates reduced protein binding compared to neutral molecules, facilitating rapid renal clearance through glomerular filtration [31].

The pH-dependent speciation directly influences the compound's susceptibility to enzymatic degradation and chemical hydrolysis [25]. Under alkaline conditions (pH > 10), accelerated hydrolysis of the acetamido substituents occurs, leading to formation of the toxic 3,5-diamino derivative [15] [16]. This pH-dependent degradation pathway necessitates careful formulation design to maintain stability throughout the physiological pH range encountered during clinical administration [11].

Purity

Physical Description

Color/Form

Crystals from dilute dimethylformide

Crystals from ethanol (aqueous)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

> 300 °C

Storage

UNII

Drug Indication

Therapeutic Uses

Osmotic agent; the osmotic effect of diatrizoate sodium, and diatrizoate meglumine and diatrizoate sodium combination solutions draws fluid into the intestine, thus helping to dislodge the meconium impaction. /Diatrizoates/

Diagnostic aid, radiopaque; organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.

Diagnostic aid (radiopaque medium). /Meglumine Diatrizoate/

For more Therapeutic Uses (Complete) data for DIATRIZOATE (24 total), please visit the HSDB record page.

Mechanism of Action

Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects.

Other CAS

Absorption Distribution and Excretion

Diatrizoate meglumine is excreted in breast milk following intravascular administration.

Diatrizoate sodium is very poorly absorbed from the GI tract. In some patients, especially infants and patients with engorgement of the intestinal mucosa, small amounts of the drug may be absorbed from the GI tract and occasionally produce partial visualization of the urinary tract. Following intravesical instillation of diatrizoate sodium, only small amounts of the drug are absorbed into blood through the bladder. Some absorption of diatrizoate sodium into blood may also occur through serous membranes such as the peritoneum or pleura. The drug is rapidly absorbed after IM or subcutaneous injection.

Diatrizoate sodium is rapidly distributed throughout extracellular fluid following intravascular administration. Less than 5% of the drug appears to be bound to plasma proteins.

Diatrizoates, when administered intravenously, cross the placenta and are evenly distributed in fetal tissues. Intra-amniotic injection of diatrizoates has been reported to suppress the fetal thyroid gland.

For more Absorption, Distribution and Excretion (Complete) data for DIATRIZOATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Meglumine diatrizoate mixture with sodium diatrizoate; 8064-12-8

Wikipedia

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Diatrizoates, systemic (Parenteral solutions)/

The most common complication of splenoportography is internal bleeding. Fatal hemorrhage has occurred rarely, but leakage of up to 300 mL of blood from the spleen is apparently common. Blood transfusions and rarely splenectomy may be required.

Intestinal necrosis and GI tract perforation leading to death have been associated with rectal administration of diatrizoate solutions in the investigational treatment of meconium ileus in infants.

For more Drug Warnings (Complete) data for DIATRIZOATE (37 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

Diatrizoic acid is reacted with equimolar quantity of NaOH, usually in water for injection to produce soln of required concn. /Sodium diatrizoate/

Diatrizoic acid is reacted with an equimolar quantity of methylglucamine (meglumine), usually in water for injection, to produce a solution of the required concentration. /Diatrizoate meglumine/

General Manufacturing Information

Information available in 2005 indicated that Sodium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/

Information available in 2005 indicated that Lysine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Germany, Hungary (1,2)

Information available in 2005 indicated that Calcium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Brazil, Spain (1,2)

Analytic Laboratory Methods

Analyte: Diatrizoate; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 238 nm

IODINATED RADIOCONTRAST AGENTS, INCLUDING DIATRIZOIC ACID, WERE SEPARATED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.

Analyte: diatrizoic acid; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DIATRIZOATE (30 total), please visit the HSDB record page.

Storage Conditions

Interactions

Incidence of delayed (more than 1 hour after administration) reactions (eg. hypersensitivity, fever, skin rash, flu-like symptoms, joint pain, flushing, pruritus, emesis, hypotension, dizziness) to intravenous contrast media may be increased in patients who have received interleukin-2; some symptoms may resemble a "recall" reaction to interleukin-2; supportive medical treatment may be necessary if symptoms are significant; there is some evidence that incidence is reduced if contrast media administration is delayed until 6 weeks after interleukin-2 administration.

Concurrent use /of chymopapain/ with diatrizoates may increase the risk of toxicity, especially if either agent enters the subarachnoid space; it is strongly recommended that diskography not be performed as part of the chemonucleolysis procedure.

Concurrent intravascular administration of diatrizoates with beta-adrenergic blocking agents may increase the risk of moderate to severe anaphylactoid reaction; also, hypotensive effects may be exacerbated; discontinuation of the beta-adrenergic blocking agent may be advisable before administration of contrast media in patients with other risk factors.

For more Interactions (Complete) data for DIATRIZOATE (9 total), please visit the HSDB record page.